molecular formula C7H2Cl2F4O B1402218 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene CAS No. 1417567-05-5

1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene

Cat. No. B1402218
CAS RN: 1417567-05-5
M. Wt: 248.99 g/mol
InChI Key: VMUDYHYCDNHTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene, or 1,3-DCMDF, is a halogenated hydrocarbon compound that has a wide range of uses in the scientific community. It is a colorless liquid at room temperature and has a low boiling point of -24.1°C and a high boiling point of 99.1°C. It is soluble in organic solvents and has a low vapor pressure. It is primarily used as a solvent, as a reagent in organic synthesis, and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

1,3-DCMDF is a halogenated hydrocarbon compound, and it acts as a Lewis acid in organic reactions. It can act as a catalyst in the formation of covalent bonds between two molecules, and it can also act as a Lewis base in the formation of hydrogen bonds. It can also act as a nucleophile, attacking electrophilic centers in organic molecules.
Biochemical and Physiological Effects
1,3-DCMDF has been studied for its potential biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cytochrome P450, which is responsible for metabolizing drugs and other compounds. It has also been found to inhibit the enzyme aromatase, which is responsible for the conversion of testosterone to estradiol. In addition, it has been found to be an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body.

Advantages and Limitations for Lab Experiments

1,3-DCMDF has several advantages when used in laboratory experiments. It is a relatively non-toxic compound, and it is readily available and inexpensive. It is also highly soluble in organic solvents, making it easy to use in a variety of reactions. However, it is also a flammable liquid and should be handled with care. In addition, it is a halogenated hydrocarbon, and it can react with other compounds to produce toxic byproducts.

Future Directions

The potential applications of 1,3-DCMDF in the scientific community are vast. It could be used as a reagent in the synthesis of a variety of pharmaceuticals and other compounds, and it could also be used as a catalyst in the formation of covalent bonds. It could also be used as a solvent for chemical reactions, and it could be used in the manufacture of pesticides and other agricultural chemicals. In addition, further research is needed to explore its potential biochemical and physiological effects, as well as its potential toxicity.

Scientific Research Applications

1,3-DCMDF is used in a variety of scientific research applications. It is a key intermediate in the synthesis of a variety of pharmaceuticals, and it is also used as a reagent in organic synthesis. It is also used as a solvent for chemical reactions, and it is used in the manufacture of pesticides and other agricultural chemicals.

properties

IUPAC Name

1-chloro-3-[chloro(difluoro)methoxy]-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4O/c8-3-1-2-4(10)6(5(3)11)14-7(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUDYHYCDNHTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)(F)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene
Reactant of Route 3
1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene
Reactant of Route 5
1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene
Reactant of Route 6
1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.